diisopropyl 2,2'-(cyclopropane-1,1-diyl)(4S,4'S)-bis(4,5-dihydrooxazole-4-carboxylate)
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Overview
Description
Diisopropyl 2,2’-(cyclopropane-1,1-diyl)(4S,4’S)-bis(4,5-dihydrooxazole-4-carboxylate) is a complex organic compound that features a cyclopropane core and two dihydrooxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl 2,2’-(cyclopropane-1,1-diyl)(4S,4’S)-bis(4,5-dihydrooxazole-4-carboxylate) typically involves multiple steps:
Formation of the Cyclopropane Core: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Construction of Dihydrooxazole Rings: These rings can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Final Coupling: The dihydrooxazole units are then coupled to the cyclopropane core under specific conditions, possibly involving esterification or amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 2,2’-(cyclopropane-1,1-diyl)(4S,4’S)-bis(4,5-dihydrooxazole-4-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Possible applications in drug design and development.
Industry: Use as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which diisopropyl 2,2’-(cyclopropane-1,1-diyl)(4S,4’S)-bis(4,5-dihydrooxazole-4-carboxylate) exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream pathways.
Comparison with Similar Compounds
Similar Compounds
Diisopropyl 2,2’-(cyclopropane-1,1-diyl)bis(4,5-dihydrooxazole-4-carboxylate): A similar compound with slight structural variations.
Cyclopropane-1,1-diylbis(4,5-dihydrooxazole): Lacks the diisopropyl ester groups.
Bis(4,5-dihydrooxazole-4-carboxylate): Lacks the cyclopropane core.
Uniqueness
The uniqueness of diisopropyl 2,2’-(cyclopropane-1,1-diyl)(4S,4’S)-bis(4,5-dihydrooxazole-4-carboxylate) lies in its combination of a cyclopropane core with dihydrooxazole rings, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
Molecular Formula |
C17H24N2O6 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
propan-2-yl 2-[1-(4-propan-2-yloxycarbonyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C17H24N2O6/c1-9(2)24-13(20)11-7-22-15(18-11)17(5-6-17)16-19-12(8-23-16)14(21)25-10(3)4/h9-12H,5-8H2,1-4H3 |
InChI Key |
JNHLVSXLRZSBTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1COC(=N1)C2(CC2)C3=NC(CO3)C(=O)OC(C)C |
Origin of Product |
United States |
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